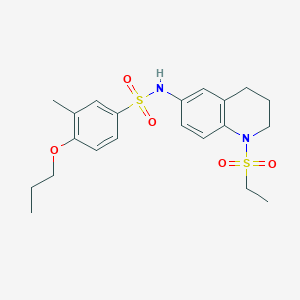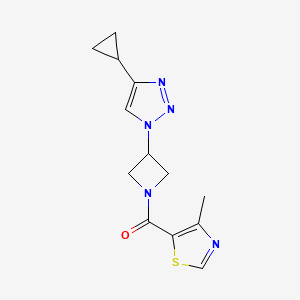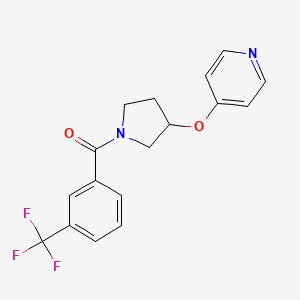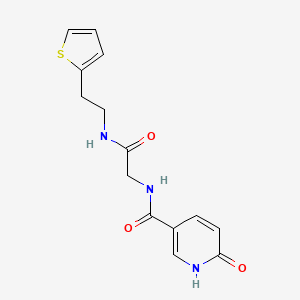
1-(4,6-Dimethylpyrimidin-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4,6-Dimethylpyrimidin-2-yl)azepane” is a chemical compound. It is also known as "N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide". The molecular formula is C13H21N5 .
Synthesis Analysis
A paper titled “Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents” provides a synthesis method . The compound “5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione 4” was obtained by the rearrangement of “2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine 3”. This compound then afforded “1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols (6)” in excellent yields after treatment with various aryl/heteroaryl hydrazines .Chemical Reactions Analysis
A paper titled “p-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives” provides a chemical reaction involving a similar compound . A quick synthesis of “1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles (3)” was accomplished by grinding “2-hydrazino-4,6-dimethylpyrimidine (1)” and “β-ketonitriles (2)” in the presence of p-Toluenesulfonic acid as a catalyst .Scientific Research Applications
Spectroscopic and Molecular Structure Investigation
A study by Mansour and Ghani (2013) focused on the structural analysis of a sulfamethazine Schiff-base, which includes the 1-(4,6-dimethylpyrimidin-2-yl) moiety. The research employed both experimental techniques and quantum chemical calculations to understand the molecule's stability, electronic structures, and charge delocalization. These insights are critical for designing compounds with specific biological activities or material properties (Mansour & Ghani, 2013).
Kinetic and Mechanistic Investigations
Fawzy and Shaaban (2014) conducted kinetic studies on the oxidation of substituted azinyl formamidines, including the pyrimidin-2-yl variant, by permanganate in an alkaline medium. Their work highlights the reaction mechanisms and the influence of various factors on the oxidation rates, providing a basis for understanding the chemical behavior of these compounds in different conditions (Fawzy & Shaaban, 2014).
Synthesis and Cytotoxicity of Benzimidazolequinones
Research by Hehir et al. (2008) explored the synthesis of dimethyl substituted benzimidazoles and their cytotoxicity. Although the focus is on benzimidazolequinones, the methodological approach and findings provide valuable insights into the impact of methyl group substituents on the cytotoxicity of related compounds, which could guide the synthesis of safer pharmaceutical agents (Hehir et al., 2008).
Reaction with N,N-Binucleophiles
A study by Shestakov et al. (2006) on the reaction of cyanamides, including the 4,6-dimethylpyrimidin-2-yl variant, with different diamines to form various amine derivatives. This research contributes to the synthetic chemistry field by providing routes to novel heterocyclic compounds, which have potential applications in drug development and material science (Shestakov et al., 2006).
Antimicrobial Agents Synthesis
Aggarwal et al. (2013) synthesized new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols and evaluated them as antimicrobial agents. This research underlines the importance of 1-(4,6-dimethylpyrimidin-2-yl) derivatives in developing new antimicrobial compounds, showcasing their potential in addressing resistance issues in various pathogens (Aggarwal et al., 2013).
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-9-11(2)14-12(13-10)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBCNMPLVSLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)
![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)
![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)



![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

